molecular formula C11H9ClN2O B1204703 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 947-95-5

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1204703
CAS RN: 947-95-5
M. Wt: 220.65 g/mol
InChI Key: DKZPJLZXLKAMDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of reactions designed to introduce the specific functional groups into the pyrazole ring. Xu and Shi (2011) detailed its preparation in a series of syntheses aimed at producing new pyrazole derivatives, highlighting the methodological approaches to attain the target compound with precision and efficiency (Xu & Shi, 2011).

Molecular Structure Analysis

The crystal structure of this compound, as determined by X-ray diffraction, showcases the arrangement of atoms and the spatial configuration of the molecule. The crystal belongs to the monoclinic space group P21/c, with specific unit cell parameters provided by Xu and Shi (2011). This analysis not only confirms the molecular structure but also provides insights into the intermolecular interactions and stability of the compound (Xu & Shi, 2011).

Chemical Reactions and Properties

The reactivity of this compound towards various nucleophiles and its participation in condensation reactions have been extensively studied. For example, Trilleras et al. (2014) explored its reaction with phenylhydrazine, showcasing its versatility in forming hydrazone derivatives through condensation reactions (Trilleras et al., 2014). These reactions are crucial for synthesizing a wide array of chemical entities with potential biological activities.

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, are critical for understanding its behavior in various solvents and conditions. These properties are influenced by the molecular structure and the specific substituents on the pyrazole ring, as detailed in the studies by Xu and Shi (2011), providing a foundation for its application in further chemical syntheses (Xu & Shi, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and participation in different chemical reactions, highlight the compound's utility as an intermediate in organic synthesis. The work of Trilleras et al. (2014) and others exemplify its application in synthesizing heterocyclic compounds and exploring its chemical versatility (Trilleras et al., 2014).

Scientific Research Applications

Synthesis and Crystal Structure

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized as part of a series to produce new pyrazole derivatives. Its crystal structure, determined by X-ray diffraction, reveals specific spatial arrangements and interactions, contributing valuable insights into the compound's molecular architecture (Xu & Shi, 2011).

Reactivity and Compound Formation

This compound participates in various chemical reactions, such as with phenylhydrazine, leading to distinct structures like (E)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine. The molecular structure and intermolecular interactions of these products, such as hydrogen bonding and π-π stacking, have been extensively studied (Trilleras et al., 2014).

Synthesis of Bipyrazoles

The compound is also used in creating reduced bipyrazoles and derivatives. These synthesis processes involve microwave irradiation and interactions with other chemicals like acetophenones and hydrazine. The structural details of these derivatives offer insights into molecular geometry and intermolecular forces (Cuartas et al., 2017).

Ultrasonic-Promoted Synthesis

Utilizing ultrasonic conditions, a series of dihydropyrazole derivatives have been synthesized. This method offers advantages over traditional methodologies, such as shorter reaction times and better yields, demonstrating the compound's versatility in organic synthesis (Trilleras et al., 2013).

Supramolecular Assembly

Investigations into the compound's reactions with phenols under basic conditions have led to the formation of N-acetylated reduced bipyrazoles. These studies provide detailed insights into the molecular structures of the resulting compounds and their supramolecular assembly, demonstrating complex molecular interactions and arrangements (Kumar et al., 2019).

Sonogashira-Type Reactions

The compound is effective in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines and related structures. This highlights its utility in creating complex organic compounds and the potential for further exploration in organic chemistry (Vilkauskaitė et al., 2011).

Corrosion Protection

Notably, the compound has been studied for its corrosion protection properties for mild steel in acidic environments. Its efficiency as a corrosion inhibitor and the underlying molecular interactions offer potential applications in materials science and engineering (Thomas et al., 2020).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZPJLZXLKAMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346527
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

947-95-5
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
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Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
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Synthesis routes and methods

Procedure details

A solution containing 1.0 g of 5-methyl-2-phenyl-2H-pyrazol-3-ol (commercially available e.g. Aldrich M7,080-0) and 2.1 ml of phosphorus oxychloride in 10 ml of anhydrous N,N-dimethylformamide was stirred under nitrogen at 100° C. for 4 h. The mixture was poured into 70 ml of saturated sodium hydrogen carbonate and extracted three times with 60 ml of dichloromethane. The combined extracts were dried over magnesium sulphate, filtered and evaporated. The residue was purified by chromatography on silica gel using dichloromethane/methanol for the elution to give 177 mg of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as yellow needles.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The molecular formula of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is C11H9ClN2O, and its molecular weight is 220.66 g/mol. []

A: Researchers commonly characterize this compound using Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, , ]

A: While specific stability data may vary, research indicates that this compound serves as a versatile building block in organic synthesis. It undergoes various reactions like condensation [], nucleophilic substitution [], and cyclocondensation [, ] to yield diverse derivatives.

A: Current research primarily focuses on utilizing this compound as a building block for synthesizing other compounds, including heterocycles like pyrazoles, thiazoles, and oxadiazoles. [, , ] Its catalytic properties remain largely unexplored.

A: Structural modifications significantly impact the compound's reactivity. For example, replacing the chlorine atom with different substituents like aryloxy or amino groups alters its reaction pathway and product formation. [, ] The nature of the aryl substituent at the 1-position of the pyrazole ring also influences the reaction outcome. []

ANone: Common analytical techniques include:

  • Spectroscopy: IR, 1H NMR, 13C NMR, and MS for structural elucidation. [, , ]

A: Researchers are exploring alternative synthetic routes and starting materials to access similar or improved compounds. This exploration involves modifying the substitution pattern on the pyrazole ring or exploring different heterocyclic scaffolds. []

ANone: Essential resources include:

    ANone: While a comprehensive historical account is unavailable, research on this compound and its derivatives has gained momentum in recent decades, driven by its potential in medicinal chemistry and materials science. The development of efficient synthetic routes and the exploration of its diverse reactivity represent significant milestones in this field.

    ANone: The compound's versatility as a building block finds applications in:

    • Medicinal Chemistry: Synthesis of biologically active compounds, particularly in the development of anticonvulsant agents and potential drug candidates. [, ]

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